2-Methoxyethyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 2-bromopropanoate is an organic compound with the molecular formula C7H13BrO3. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its reactivity and versatility in forming different chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Elimination Reactions: Alkenes such as propene.
Reduction Reactions: Alcohols.
Scientific Research Applications
2-Methoxyethyl 2-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-bromopropanoate involves its reactivity as a brominated esterIn elimination reactions, the compound can form alkenes through the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopropanoate: Similar in structure but with a methyl group instead of a methoxyethyl group.
Ethyl 2-bromopropanoate: Similar in structure but with an ethyl group instead of a methoxyethyl group.
2-Bromo-2-methylpropanoate: Similar in structure but with a methyl group on the alpha carbon.
Uniqueness
2-Methoxyethyl 2-bromopropanoate is unique due to the presence of the methoxyethyl group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and various chemical applications.
Properties
CAS No. |
450358-72-2 |
---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-methoxyethyl 2-bromopropanoate |
InChI |
InChI=1S/C6H11BrO3/c1-5(7)6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |
InChI Key |
YKDVCMNNOINEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC)Br |
Related CAS |
450358-72-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.